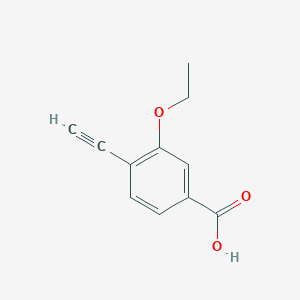

3-Ethoxy-4-ethynylbenzoic acid

Description

Structural Features and Synthetic Utility within Aromatic Carboxylic Acid Frameworks

The structure of 3-ethoxy-4-ethynylbenzoic acid is characterized by a benzoic acid core substituted at the 3- and 4-positions. The carboxylic acid group is a classical functional group that can participate in various reactions, including esterification, amidation, and conversion to acyl halides. bldpharm.com Its acidity and reactivity are modulated by the other substituents on the aromatic ring. nih.govnih.gov

The two key substituents are the ethoxy group (-OCH₂CH₃) at the C-3 position and the ethynyl (B1212043) group (-C≡CH) at the C-4 position.

Ethoxy Group: As an alkoxy group, the ethoxy moiety is an electron-donating group (EDG) through resonance, while being weakly electron-withdrawing through induction. nih.gov Its presence increases the electron density of the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions.

Ethynyl Group: The ethynyl group is a highly versatile functional handle. It is considered to have an electron-withdrawing inductive effect and can also participate in resonance. uniovi.es Its terminal alkyne proton is weakly acidic, and the carbon-carbon triple bond is rich in π-electrons, making it a reactive site for a wide array of transformations.

The primary synthetic utility of this framework stems from the reactivity of the terminal alkyne, which serves as a linchpin for carbon-carbon bond-forming reactions. These include:

Sonogashira Cross-Coupling: This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a powerful method for extending the molecular scaffold. uniovi.es

Click Chemistry: The ethynyl group is a quintessential partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and modular construction of 1,2,3-triazole linkages. uniovi.es This reaction is widely used in drug discovery and bioconjugation.

Cyclization Reactions: The strategic placement of the ethynyl and carboxylic acid groups allows for intramolecular cyclization reactions to form heterocyclic systems, a common strategy in the synthesis of natural products and pharmacologically active molecules. jst.go.jpchemsrc.com

Comparative Analysis with Positional Isomers and Related Ethynylbenzoic Acid Derivatives in Synthetic Applications

The synthetic applications of ethynylbenzoic acids are highly dependent on the relative positions of the functional groups. A comparative analysis of this compound with its positional isomers reveals significant differences in their reactivity and the types of structures they can generate.

| Property | 2-Ethynylbenzoic Acid | 3-Ethynylbenzoic Acid | 4-Ethynylbenzoic Acid | This compound |

| CAS Number | 943-89-5 | 10601-99-7 | 10602-00-3 | 2808120-30-9 chemimpex.com |

| Key Synthetic Feature | Prone to intramolecular cyclization to form isocoumarins or phthalides. jst.go.jpchemsrc.com | Used as a meta-substituted building block in click chemistry and Sonogashira couplings. uniovi.es | A linear, para-substituted building block widely used for creating rigid polymers and functional materials. sigmaaldrich.comchemicalbook.com | Combines the reactivity of a 4-ethynyl group with the electronic influence of a 3-ethoxy substituent. |

| Acidity (pKa) | ~3.2 (estimated) | 3.8 (for 3-iodobenzoic acid) lookchem.com | ~3.5 (estimated) | Acidity is modulated by the opposing electronic effects of the ethoxy and ethynyl groups. |

| Common Applications | Synthesis of heterocyclic compounds like isocoumarins. chemsrc.com | Synthesis of bent or angular molecules, such as σ₂ receptor ligands. uniovi.es | Synthesis of liquid crystals, dendritic polymers, and photosensitizers. chemicalbook.comrsc.org | Potential for creating functional materials with tailored electronic properties. |

The ortho-isomer, 2-ethynylbenzoic acid , is unique due to the proximity of the carboxylic acid and ethynyl groups. This arrangement facilitates intramolecular cyclization reactions, often catalyzed by transition metals like rhodium or palladium, to yield six-membered isocoumarins (via 6-endo-dig cyclization) or five-membered phthalides (via 5-exo-dig cyclization). jst.go.jpchemsrc.com

The meta-isomer, 3-ethynylbenzoic acid , provides an angular building block. It is utilized in synthesizing molecules where a non-linear geometry is desired, for instance, in the development of certain receptor ligands where specific spatial orientation is crucial for biological activity. uniovi.es

The para-isomer, 4-ethynylbenzoic acid , is the most widely studied of the isomers. Its linear and rigid structure makes it an ideal monomer for the synthesis of advanced materials such as poly(phenylacetylene)s, conductive polymers, and components for dye-sensitized solar cells. sigmaaldrich.comchemicalbook.com

This compound introduces an additional layer of complexity and control. The electron-donating ethoxy group at the meta-position relative to the carboxylic acid would be expected to decrease its acidity compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing ethynyl group at the para-position would increase its acidity. The net effect on pKa would depend on the balance of these influences. Synthetically, the ethoxy group modifies the electronic properties of the aromatic system, which can be exploited in the design of functional materials with specific optical or electronic characteristics.

Significance of the Ethoxy and Ethynyl Moieties as Precursors for Advanced Chemical Architectures

The ethoxy and ethynyl groups on the this compound scaffold are not merely static substituents; they are functional precursors for the assembly of advanced and complex chemical architectures.

The ethynyl moiety is a gateway to a vast range of chemical transformations. Its utility in Sonogashira coupling and click chemistry allows for its covalent linkage to other molecular fragments, from simple organic molecules to complex biological macromolecules or inorganic nanoparticles. For example, derivatives of its isomer, 4-ethynylbenzoic acid, have been used to construct:

Dendritic Helical Polymers: Serving as a precursor for N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, which can be polymerized into complex helical structures. chemicalbook.com

Porphyrin-Based Photosensitizers: The ethynyl group acts as a rigid linker to conjugate the benzoic acid to a porphyrin core, creating systems with broadened light absorption for applications in near-infrared emitting devices.

Substituted Triazoles: Through click chemistry, the alkyne reacts with azides to form stable triazole rings, a privileged structure in medicinal chemistry. uniovi.es

The ethoxy moiety , while less reactive than the ethynyl group, plays a crucial role in fine-tuning the properties of the molecule and any resulting architectures. Its electron-donating nature influences the electron density of the π-conjugated system that can be formed through reactions of the ethynyl group. This modulation of electronic properties is critical in the design of materials for organic electronics, such as conductive polymers, where the bandgap and conductivity are sensitive to substituent effects. nih.govsigmaaldrich.com Furthermore, the ethoxy group can be cleaved under certain conditions to reveal a hydroxyl group, providing another site for functionalization and altering properties like solubility and hydrogen-bonding capabilities.

Together, the specific 1,3,4-substitution pattern of these two moieties on the benzoic acid ring offers a unique combination of reactivity and electronic tuning, enabling the rational design of sophisticated molecules and materials.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-8-5-6-9(11(12)13)7-10(8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCCIMSBZYEESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Ethoxy 4 Ethynylbenzoic Acid

Convergent and Divergent Synthetic Pathways to the Benzoic Acid Core

The construction of the central benzoic acid framework can be approached through either convergent or divergent synthetic strategies. kthmcollege.ac.inscribd.com

Conversely, a divergent synthesis begins with a common starting material that is sequentially modified to introduce the desired functional groups. scribd.com For instance, one could start with a simpler benzoic acid derivative and introduce the ethoxy and ethynyl (B1212043) groups in a stepwise fashion. kthmcollege.ac.in This strategy is often employed to generate a library of related compounds from a single precursor for screening purposes. researchgate.netresearchgate.net The choice between a convergent and divergent pathway often depends on the availability of starting materials, the complexity of the target molecule, and the desired scale of the synthesis.

A potential divergent pathway could start from m-hydroxyphenylacetic acid, which undergoes a series of reactions including formylation, oxidation, and etherification to yield 3-ethoxy-4-ethoxycarbonylphenylacetic acid. researchgate.netgoogle.com Another approach describes the synthesis of this key intermediate from 2-hydroxy-4-methylbenzoic acid in two steps. researchgate.netgoogle.com

Regioselective Introduction of the Ethoxy Group onto the Aromatic Ring

Achieving the correct placement of the ethoxy group at the C3 position of the benzoic acid ring is a critical challenge in the synthesis of 3-ethoxy-4-ethynylbenzoic acid. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the regioselectivity of the ethoxylation reaction.

Several methods can be employed for this transformation. One common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a nitro group, at the desired position with an ethoxide source. The success of this approach hinges on the activation of the aromatic ring towards nucleophilic attack.

Alternatively, electrophilic aromatic substitution can be utilized. However, the carboxylic acid group is a deactivating, meta-directing group, making direct ethoxylation at the ortho or para position challenging under standard electrophilic conditions. researchgate.net To overcome this, one might employ a directing group strategy, where a functional group is temporarily installed to guide the ethoxy group to the desired C3 position. smolecule.com This directing group can then be removed in a subsequent step. smolecule.com Enzymatic carboxylation has also been shown to be highly regioselective, with benzoic acid (de)carboxylases selectively forming o-hydroxybenzoic acid derivatives. nih.gov

A documented method for a related compound, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, involves a copper-catalyzed reaction under mild conditions using benzoic acid derivatives with nitrogen-oxygen bidentate directing groups, demonstrating excellent regioselectivity. smolecule.com Another electrochemical method has been reported for the synthesis of 2-ethoxy benzoic acid with high purity. researchgate.net

Modern Alkyne Synthesis Protocols for the Ethynyl Moiety

The introduction of the ethynyl group at the C4 position of the benzoic acid ring can be accomplished using a variety of modern synthetic protocols. The Sonogashira coupling reaction is a cornerstone of aryl alkyne synthesis and is widely applicable. thieme.deorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl halide or triflate in the presence of a copper(I) co-catalyst and a suitable base. organic-chemistry.org For the synthesis of this compound, this would likely involve the coupling of a 4-halo-3-ethoxybenzoic acid derivative with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.

Recent advancements in this area have led to the development of copper-free Sonogashira protocols and the use of more efficient palladium catalysts and ligands, expanding the scope and functional group tolerance of the reaction. organic-chemistry.org

Other methods for the synthesis of terminal alkynes include the Corey-Fuchs reaction, which involves the conversion of an aldehyde to a 1,1-dibromoalkene followed by treatment with a strong base. beilstein-journals.org This two-step process can be an effective way to introduce the ethynyl group. beilstein-journals.org Additionally, the Seyferth-Gilbert homologation offers another route from aldehydes to terminal alkynes. beilstein-journals.org A divergent pathway has been described for the solid-phase conversion of aromatic acetylenes to carboxylic acids, α-ketocarboxylic acids, and methyl ketones. acs.org

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Key parameters that are typically optimized include:

Catalyst System: For cross-coupling reactions like the Sonogashira coupling, screening different palladium catalysts, ligands, and copper co-catalysts (or their exclusion) can significantly impact the reaction outcome.

Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and even the regioselectivity. A range of aprotic and protic solvents may be tested.

Base: The type and amount of base used are crucial in many of the synthetic steps, including the Sonogashira coupling and elimination reactions.

Temperature and Reaction Time: Careful control of the reaction temperature and monitoring the reaction progress over time are essential to ensure complete conversion and prevent product decomposition.

The table below provides a hypothetical example of how reaction conditions could be optimized for a key step in the synthesis of this compound, such as the Sonogashira coupling.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI | None | CuBr | CuI |

| Base | Triethylamine | Diisopropylamine | K₂CO₃ | Triethylamine |

| Solvent | THF | DMF | Toluene | THF |

| Temperature (°C) | 25 | 50 | 80 | 50 |

| Yield (%) | 65 | 85 | 78 | 85 |

Table 1: Hypothetical Optimization of Sonogashira Coupling Reaction

By systematically varying these parameters, researchers can identify the optimal conditions that provide the highest yield and purity of this compound, making the synthetic route more efficient and scalable.

Chemical Reactivity and Mechanistic Studies of 3 Ethoxy 4 Ethynylbenzoic Acid

Reactivity of the Terminal Alkyne in Cycloaddition and Cross-Coupling Reactions.

The terminal alkyne functionality of 3-ethoxy-4-ethynylbenzoic acid is a versatile reactive site, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to its use as a building block in the synthesis of more complex molecular architectures. Key transformations include cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and cross-coupling reactions, most notably the palladium-catalyzed Sonogashira coupling. Furthermore, the alkyne group can participate in modern photocatalytic transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Insights.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. For this compound, this reaction provides a straightforward method for conjugation to molecules bearing an azide (B81097) group. The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and is tolerant of a wide range of functional groups, including the carboxylic acid present in the molecule.

The catalytic cycle is initiated by the reaction of a copper(I) species with the terminal alkyne of this compound to form a copper(I) acetylide intermediate. This step is believed to be crucial for activating the alkyne. The organic azide then coordinates to the copper center, followed by a cycloaddition event to form a six-membered metallacycle intermediate. This intermediate subsequently undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. The use of a copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and, critically, controls the regioselectivity to exclusively afford the 1,4-isomer.

| Reaction Step | Description |

| 1. Acetylide Formation | The Cu(I) catalyst reacts with the terminal alkyne of this compound to form a copper acetylide. |

| 2. Azide Coordination | An organic azide coordinates to the copper acetylide complex. |

| 3. Cycloaddition | The coordinated azide undergoes cycloaddition with the acetylide to form a six-membered copper-containing intermediate. |

| 4. Product Formation | The intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product. |

| 5. Catalyst Regeneration | The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle. |

Palladium-Catalyzed Sonogashira Cross-Coupling for C-C Bond Formation.

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. In the context of this compound, this reaction allows for the extension of the molecular framework by coupling the ethynyl (B1212043) group with various sp²-hybridized carbon centers. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (Ar-X). Simultaneously, the copper cycle generates a copper(I) acetylide from this compound. A transmetalation step occurs where the acetylide group is transferred from copper to the palladium complex, displacing the halide. The resulting organopalladium(II) intermediate then undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form the crucial copper(I) acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.

The Sonogashira reaction is valued for its mild reaction conditions and tolerance of various functional groups, making it a cornerstone in the synthesis of conjugated organic materials and complex molecules. acs.orgnih.govbeilstein-journals.org

| Catalyst System | Role | Typical Reagents |

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Facilitates acetylide formation | CuI |

| Base | Deprotonates the alkyne and neutralizes HX | Diethylamine, Triethylamine |

Photocatalytic Transformations Involving the Alkyne Group.

The alkyne group in this compound is also amenable to a range of photocatalytic transformations, which utilize visible light to drive chemical reactions under mild conditions. researchgate.net These methods offer alternative pathways to functionalize the alkyne that are distinct from traditional thermal methods.

One such transformation is the photocatalytic carboxylation of terminal alkynes using carbon dioxide (CO₂). acs.orgresearchgate.net With an appropriate photocatalyst, such as a metal-porphyrin framework, the alkyne can be activated by photogenerated holes. acs.org This facilitates the reaction with CO₂, which is activated by photogenerated electrons, to form a propiolic acid derivative. acs.org This process represents a green chemistry approach to carbon fixation. acs.org

Another example is the metallaphotoredox-catalyzed carboallylation , which allows for the three-component coupling of a terminal alkyne, an allylic carbonate, and an alkyl trifluoroborate. nih.gov This dual catalytic system uses an organic photocatalyst and a nickel catalyst to generate functionalized 1,4-dienes with high chemo- and regioselectivity. nih.gov The mild conditions of these reactions are generally compatible with the carboxylic acid functionality. nih.gov

Furthermore, atmosphere-controlled photocatalytic reactions can lead to different products from the same starting materials. For instance, using a polyoxomolybdate heterogeneous photocatalyst, terminal alkynes can undergo oxyphosphorylation in the presence of air to yield β-ketophosphine oxides, or hydrophosphorylation under an argon atmosphere to produce Z-alkenylphosphine oxides. acs.org

Transformations Involving the Carboxylic Acid Functionality.

The carboxylic acid group of this compound is a key functional handle for derivatization, particularly for the formation of conjugates through ester or amide linkages. It can also be removed through decarboxylation reactions.

Esterification and Amidation Reactions for Conjugate Formation.

The carboxylic acid moiety can be readily converted into esters and amides, which are fundamental reactions for attaching this compound to other molecules, such as biomolecules, polymers, or fluorescent tags.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Activating the carboxylic acid, for example by converting it to an acyl chloride or using carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), facilitates reaction with alcohols under milder conditions.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, direct reaction requires high temperatures. Therefore, the use of coupling agents is standard practice for amide bond formation. These reagents activate the carboxyl group to form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond. This method is widely used in peptide synthesis and allows for the formation of amide conjugates under mild conditions without racemization of chiral centers.

Decarboxylation Pathways and Derived Products.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide, to form a C-H bond. For aromatic carboxylic acids like this compound, this transformation can be challenging and often requires harsh conditions.

Thermal Decarboxylation of simple benzoic acids requires very high temperatures. wikipedia.org The reaction can be facilitated by heating in the presence of copper salts in a high-boiling solvent like quinoline. wikipedia.org Another classic method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), which results in the formation of the corresponding arene. libretexts.org Applying this to this compound would yield 1-ethoxy-2-ethynylbenzene.

Photocatalytic Decarboxylation offers a milder alternative. Through a process enabled by ligand-to-metal charge transfer (LMCT) in a copper carboxylate complex, aryl radicals can be generated at low temperatures. nih.gov These radicals can then be trapped to form new bonds. For example, a recently developed method allows for the decarboxylative hydroxylation of benzoic acids to phenols at 35 °C. nih.gov Other photocatalytic methods can achieve hydrodecarboxylation by using a strong oxidant photocatalyst to generate an aryl radical from the carboxylate, which is then quenched to form the C-H bond. beilstein-journals.org

The susceptibility of benzoic acids to decarboxylation is highly dependent on the other substituents on the aromatic ring. Electron-donating groups, particularly in the ortho or para positions, can facilitate the reaction. nist.gov

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis on the Benzoic Acid Ring

Electrophilic Aromatic Substitution (EAS)

The orientation of electrophilic aromatic substitution on the this compound ring is determined by the cumulative directing effects of the existing substituents. In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. youtube.comyoutube.comyoutube.com The substituents on the ring can either activate it towards attack by donating electron density or deactivate it by withdrawing electron density.

The substituents present on the ring are:

Ethoxy group (-OCH₂CH₃) at C3: This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Ethynyl group (-C≡CH) at C4: This group is considered to be electron-withdrawing and deactivating due to the high s-character of its sp-hybridized carbons. It acts as a meta-director.

Carboxylic acid group (-COOH) at C1: This is a strongly deactivating, electron-withdrawing group and directs incoming electrophiles to the meta (C3, C5) positions.

Analysis of Available Positions for Electrophilic Attack: The available positions for substitution on the ring are C2, C5, and C6.

| Position of Attack | Influence of -COOH (C1) | Influence of -OCH₂CH₃ (C3) | Influence of -C≡CH (C4) | Predicted Outcome |

| C2 | ortho (unfavored) | ortho (strongly favored) | meta (favored) | Most Likely. Strongly activated by the dominant ethoxy director. |

| C5 | meta (favored) | meta (unfavored) | ortho (unfavored) | Unlikely. Position is deactivated by the powerful ethoxy group in the meta position. |

| C6 | para (unfavored) | para (strongly favored) | meta (favored) | Possible, but minor. While activated by the ethoxy group, this position experiences greater steric hindrance from the adjacent C1-carboxyl group compared to C2. |

Based on this analysis, electrophilic substitution on this compound is predicted to occur predominantly at the C2 position , which is ortho to the strongly activating ethoxy group.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.comyoutube.com This reaction typically requires two main features on the aromatic ring:

A good leaving group, such as a halide.

The presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate. youtube.com

The structure of this compound does not meet these criteria for a standard SNAr (addition-elimination) mechanism. It lacks a suitable leaving group, and while the carboxyl and ethynyl groups are electron-withdrawing, they are not potent enough to sufficiently activate the ring for nucleophilic attack under typical conditions. Therefore, the compound is generally considered unreactive towards nucleophilic aromatic substitution via the SNAr pathway.

Under extremely harsh reaction conditions, such as the presence of a very strong base like sodium amide (NaNH₂), a substitution reaction could potentially proceed through an elimination-addition pathway involving a highly reactive benzyne intermediate. masterorganicchemistry.comyoutube.com However, this remains a theoretical possibility in the absence of specific experimental data for this molecule.

Mechanistic Investigations of Key Reactive Intermediates

Understanding the structure and stability of reactive intermediates is crucial for elucidating reaction mechanisms.

Arenium Ion (Sigma Complex) in Electrophilic Aromatic Substitution

The key intermediate in electrophilic aromatic substitution is a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex. youtube.com When an electrophile (E⁺) attacks the benzene ring, the aromaticity is temporarily broken, and a positive charge is delocalized across the ring.

For the predicted attack at the C2 position of this compound, the formation of the arenium ion would proceed as follows:

The stability of this intermediate is critical. The positive charge is delocalized over three carbons, and the resonance structures can be drawn. One of these structures places the positive charge directly on C3, the carbon bearing the ethoxy group. This specific resonance contributor is significantly stabilized by the electron-donating effect of the oxygen atom, which can share a lone pair to form a fourth resonance structure with an oxonium ion. This stabilization is the primary reason the ethoxy group so strongly directs electrophiles to its ortho and para positions. Conversely, the electron-withdrawing carboxyl and ethynyl groups would destabilize any adjacent positive charge, further favoring attack at C2 over other positions.

Intermediates in Nucleophilic Aromatic Substitution

As previously discussed, standard NAS is not favored for this molecule.

Meisenheimer Complex: The key intermediate in the SNAr mechanism is a negatively charged, resonance-stabilized species called a Meisenheimer complex. youtube.com The formation of this intermediate is highly unfavorable for this compound due to the absence of a good leaving group and powerful activating groups.

Benzyne Intermediate: In the hypothetical elimination-addition mechanism, the intermediate would be a benzyne. youtube.commasterorganicchemistry.com This species contains a highly strained formal triple bond within the aromatic ring and is extremely reactive. Its formation would involve the deprotonation of an aromatic hydrogen by a very strong base, followed by the elimination of a group. Given the structure, this pathway is speculative and would require extreme conditions.

Derivatization and Analogue Synthesis of 3 Ethoxy 4 Ethynylbenzoic Acid

Synthesis of Functionalized Esters and Amides for Targeted Research

The carboxylic acid moiety of 3-ethoxy-4-ethynylbenzoic acid is a primary site for derivatization, enabling the synthesis of a diverse range of esters and amides. These reactions are fundamental for creating analogues with tailored properties for specific research applications.

Standard esterification procedures, such as Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides in the presence of a base, can be readily applied. Similarly, amide synthesis is achieved through the activation of the carboxylic acid, often by converting it to an acyl chloride or using peptide coupling reagents, followed by reaction with a primary or secondary amine.

A notable atom-economic approach for amide synthesis involves the in-situ activation of carboxylic acids with alkynes, such as ethoxyacetylene, in the presence of a ruthenium catalyst. nih.gov This method proceeds through a vinyl ester intermediate which then undergoes aminolysis to yield the desired amide, tolerating a wide range of functional groups including ethers, esters, and even free hydroxyl groups. nih.gov While this method is broadly applicable, its specific use with this compound would require careful control to ensure selective reaction at the carboxyl group without affecting the terminal alkyne.

The derivatization of the carboxyl group is also a key strategy in analytical chemistry. For instance, specialized reagents can convert carboxylic acids into derivatives that enhance detection and fragmentation in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govnih.govresearchgate.net

Table 1: Representative Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent Class | Activating Agent (Example) | Product |

| Esterification | Alcohols | Sulfuric Acid (H₂SO₄) | Ester |

| Amidation | Primary/Secondary Amines | Thionyl Chloride (SOCl₂) | Amide |

| Amidation | Primary/Secondary Amines | Carbodiimides (e.g., EDC) | Amide |

| Catalytic Amidation | Primary/Secondary Amines | Ethoxyacetylene / Ruthenium Catalyst | Amide |

Conjugation with Diverse Molecular Scaffolds and Biologically Relevant Molecules

The terminal alkyne of this compound provides a powerful handle for conjugation to other molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.com This reaction is highly efficient and specific, allowing the compound to be linked to molecules containing an azide (B81097) group under mild conditions, forming a stable triazole linkage. medchemexpress.com

This strategy is widely employed to attach alkyne-bearing molecules to a variety of molecular scaffolds and biomolecules, including:

Peptides and Proteins: For creating novel bioconjugates.

Nucleic Acids: For labeling and detection purposes.

Carbohydrates: For developing targeted probes.

Dendrimers: For building complex, multi-functional architectures.

The analogue, 4-ethynylbenzoic acid, has been used to synthesize precursors for dendritic helical poly(phenylacetylene)s, demonstrating the utility of the ethynylphenylcarbonyl scaffold in creating complex biomimetic structures. The ethoxy group in the 3-position can further modulate the solubility and electronic properties of the resulting conjugates.

Preparation of Polymerizable Monomers and Building Blocks for Macromolecular Chemistry

This compound is a suitable monomer for the synthesis of advanced polymeric materials. The ethynyl (B1212043) group can participate in various polymerization reactions, most notably to form poly(phenylacetylene)s. These polymers are of significant interest due to their potential applications in electronics, optics, and sensor technology.

Research on the closely related 4-ethynylbenzoic acid has shown its utility as a building block for high-performance polymers and as an intermediate in the synthesis of complex molecules for materials science. chemimpex.com It serves as a precursor for glutamic acid-based dendritic helical poly(phenylacetylene)s, where the benzoic acid moiety is first functionalized before polymerization of the alkyne group. This approach allows for the creation of polymers with controlled helicity and functionality. The presence of the ethoxy substituent on the this compound monomer can be used to fine-tune the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. chemimpex.com

Table 2: Polymerization Applications

| Monomer Analogue | Polymer Type | Key Feature | Potential Application |

| 4-Ethynylbenzoic acid | Poly(phenylacetylene) | Dendritic Helical Structure | Chiral recognition, Catalysis |

| 4-Ethynylbenzoic acid | Modified Polymers | Enhanced Thermal/Mechanical Properties | High-performance materials |

Incorporation into Macrocyclic and Supramolecular Assemblies

The rigid structure and bifunctional nature of this compound make it an excellent candidate for constructing highly organized macrocyclic and supramolecular assemblies. The defined geometry of the benzene (B151609) ring and the alkyne group can direct the formation of specific, pre-determined larger structures.

The analogue 4-ethynylbenzoic acid has been successfully used to prepare zinc porphyrins functionalized with cyclic aromatic hydrocarbon substituents. Porphyrins are important macrocycles with applications in catalysis, sensing, and medicine. In this synthesis, the ethynylbenzoic acid is attached to the porphyrin core, demonstrating its role as a key component in building large, functional macrocyclic systems. These modified porphyrins have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting the role of the ethynylbenzoic acid linker in mediating electronic communication within the assembly. The principles of this molecular design can be directly extended to this compound for the creation of novel supramolecular structures with tailored electronic and host-guest properties.

Applications in Advanced Materials Science and Functional Assemblies

Potential Role as a Monomeric Building Block for Conjugated Polymers

The terminal alkyne (ethynyl) group and the carboxylic acid functionality of 3-Ethoxy-4-ethynylbenzoic acid make it a promising, albeit currently undocumented, candidate as a monomeric building block for the synthesis of conjugated polymers.

The ethynyl (B1212043) group is the key functionality that would enable the polymerization of this compound into poly(phenylacetylene) (PPA) derivatives. Transition metal catalysts, such as those based on rhodium or palladium, are commonly employed for the polymerization of substituted acetylenes. The resulting polymer would feature a conjugated polyene backbone, which is characteristic of conducting polymers.

The ethoxy and carboxylic acid side groups would offer a means of controlling the polymer's structure and properties. The ethoxy group could influence the solubility and processing characteristics of the polymer, while the carboxylic acid could be used to introduce further functionalities or to control the polymer's self-assembly through hydrogen bonding.

Table 1: Potential Polymerization Reactions for this compound

| Polymerization Method | Catalyst/Reagent | Potential Polymer Structure |

| Alkyne Metathesis Polymerization | Molybdenum or Tungsten Carbene Catalysts | Poly(phenylacetylene) with pendant ethoxy and carboxylic acid groups |

| Transition Metal-Catalyzed Polymerization | Rhodium or Palladium Complexes | Head-to-tail or head-to-head poly(phenylacetylene) derivatives |

| Sonogashira Coupling Polymerization | Palladium/Copper Catalysts with a dihaloaromatic comonomer | Alternating copolymers with ethynylbenzoic acid units |

This table is illustrative of potential synthetic routes and does not represent experimentally verified data for this compound.

The electronic and optical properties of a hypothetical polymer derived from this compound would be influenced by the extended π-conjugation along the polyacetylene backbone. The electron-donating nature of the ethoxy group and the electron-withdrawing potential of the carboxylic acid group could create a push-pull system, which is a common strategy for tuning the band gap of conjugated polymers. This could, in theory, affect the polymer's absorption and emission spectra, as well as its conductivity.

Postulated Precursor for Functionalized Surfaces and Nanomaterials

The carboxylic acid group of this compound provides a reactive handle for anchoring the molecule onto various surfaces and for the fabrication of nanomaterials.

The carboxylic acid can readily react with surface hydroxyl or amine groups to form stable ester or amide bonds, respectively. This would allow for the covalent modification of metal oxide surfaces (e.g., silica, titania) or aminated substrates. The terminal alkyne group would then be exposed on the surface, providing a platform for further "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

In the context of nanocomposites, this compound could act as a surface ligand for nanoparticles. The carboxylic acid would bind to the nanoparticle surface, while the ethynyl group could be used to polymerize a shell around the nanoparticle core or to link different nanoparticles together, forming a network. The properties of the resulting hybrid nanocomposite would be a combination of the nanoparticle core and the organic shell, and could potentially be tuned by varying the structure of the polymer.

Speculative Contribution to Dye-Sensitized Solar Cell (DSSC) Sensitizer Development and Optimization

The structural motifs of this compound are found in many organic dyes used as sensitizers in DSSCs. The carboxylic acid group is a common anchoring group for attaching the dye to the semiconductor photoanode (typically TiO₂). The ethynylphenyl moiety can act as a π-conjugated spacer, facilitating electron transfer from the excited dye to the semiconductor.

While there is no specific research detailing the use of this compound as a DSSC sensitizer, its structure suggests it could be a component of a larger dye molecule. The ethoxy group could be used to modify the dye's solubility and to prevent aggregation on the semiconductor surface, which is a known issue that can reduce cell efficiency.

Lack of Specific Research Data on this compound in Fluorescent Probe Development

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the application of This compound in the development of fluorescent probes and imaging agents for analytical research.

While the individual chemical moieties of the compound—the ethynyl group and the benzoic acid derivative—are commonly employed in the synthesis of functional molecules, the specific combination as this compound does not appear in the literature in the context of fluorescent probe development. The ethynyl group is well-known for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry" frequently used to attach fluorophores to biomolecules or other structures. Similarly, substituted benzoic acids can serve as structural scaffolds or recognition elements in molecular probes.

Despite the theoretical potential for this compound to be used as a building block in such applications, there is currently no documented research to support the creation of a detailed and scientifically accurate article on this specific subject as requested. Generating content on its role in fluorescent probes and imaging agents would require speculation beyond the scope of existing scientific findings.

Therefore, the section on "Development of Fluorescent Probes and Imaging Agents for Analytical Research" focusing solely on this compound cannot be completed at this time due to the absence of relevant research data.

Computational and Theoretical Investigations of 3 Ethoxy 4 Ethynylbenzoic Acid

Electronic Structure and Molecular Orbital Analysis using Quantum Chemistry Methods

Quantum chemistry methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of organic molecules. iosrjournals.org For 3-ethoxy-4-ethynylbenzoic acid, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are fundamental to its chemical behavior.

The electronic properties are largely governed by the interplay between the electron-donating ethoxy group (-OCH2CH3), the electron-withdrawing carboxylic acid group (-COOH), and the π-systems of the benzene (B151609) ring and the ethynyl (B1212043) group (-C≡CH). DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely model these interactions. iosrjournals.orgresearchgate.net

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. uwosh.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to have significant electron density on the electron-rich benzene ring and the ethoxy group. researchgate.net In contrast, the LUMO is likely to be localized over the electron-deficient carboxylic acid group and the conjugated π-system. uwosh.edu This separation of electron density creates a molecular dipole moment and influences how the molecule interacts with other reagents.

Quantum chemical calculations can quantify various electronic properties, providing a detailed picture of the molecule's reactivity.

Note: The values in this table are representative examples for substituted benzoic acids and illustrate the type of data generated through computational analysis.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. Rotations around single bonds, specifically the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the ring, give rise to different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.

A Potential Energy Surface (PES) is a multidimensional map that shows the energy of a molecule as a function of its geometry. libretexts.org For this compound, a simplified PES can be generated by systematically changing the dihedral angles of the ethoxy and carboxylic acid groups and calculating the molecule's energy at each point. libretexts.orgnih.gov

The resulting map reveals the low-energy "valleys" corresponding to stable conformers and the higher-energy "saddle points" that represent the transition states between them. libretexts.org The most stable conformer is typically one where steric hindrance is minimized and favorable electronic interactions are maximized. For instance, the carboxylic acid group is often found to be nearly coplanar with the benzene ring to maximize π-conjugation. researchgate.net Similarly, the orientation of the ethyl group in the ethoxy moiety will be optimized to reduce steric clashes with adjacent atoms.

Table 2: Representative Rotational Energy Barriers for Functional Groups

| Rotational Bond | Dihedral Angle | Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| Ar-COOH | C-C-C=O | 4.0 - 6.0 | Energy required to rotate the carboxylic acid group out of the plane of the benzene ring. |

| Ar-OCH2CH3 | C-C-O-C | 2.0 - 4.0 | Energy barrier for rotation around the bond connecting the ethoxy group to the ring. |

Note: These values are illustrative and based on typical barriers for similar functional groups in aromatic systems.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. researchgate.net By modeling the reaction pathway, researchers can identify the transition state—the highest energy point along the lowest energy path connecting reactants and products. libretexts.orgyoutube.com The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.

For this compound, several key transformations could be modeled:

Esterification: The reaction of the carboxylic acid group with an alcohol.

Sonogashira Coupling: A cross-coupling reaction involving the terminal alkyne.

Electrophilic Addition: The reaction of an electrophile across the carbon-carbon triple bond.

To model such a reaction, a coordinate system is defined that follows the breaking and forming of bonds. The energy of the system is calculated at each step, generating a reaction energy profile. Advanced algorithms can then precisely locate the transition state structure, which is characterized by having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. arxiv.org

For example, in modeling the esterification reaction, the transition state would feature partially formed bonds between the alcohol's oxygen and the carboxylic carbon, and a partially broken O-H bond in the carboxylic acid. researchgate.net The calculated activation energy provides a quantitative measure of how fast the reaction is likely to proceed under given conditions.

Table 3: Illustrative Calculated Activation Energies for Common Reactions

| Reaction Type | Substrate Moiety | Typical Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | 15 - 25 | Provides insight into the conditions (e.g., temperature, catalyst) required for the reaction. |

| Electrophilic Addition to Alkyne | Ethynyl Group | 10 - 20 | Helps predict the feasibility and regioselectivity of adding reagents like HBr or Br2. |

Note: Data represents typical ranges for these reaction types and are used for illustrative purposes.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can accurately predict various spectroscopic properties, which is crucial for identifying and characterizing molecules. By calculating vibrational frequencies and nuclear magnetic shielding constants, one can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data. iosrjournals.orgsharif.edu

DFT calculations can determine the harmonic vibrational frequencies of this compound. Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretch, C≡C stretch, O-H bend). These frequencies, often scaled by an empirical factor to correct for approximations, typically show good agreement with experimental IR and Raman spectra. iosrjournals.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts. ucl.ac.uk This allows for the assignment of peaks in ¹H and ¹³C NMR spectra to specific atoms in the molecule, aiding in structure confirmation. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data for a Benzoic Acid Analogue

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | ~1730 cm⁻¹ | ~1680-1710 cm⁻¹ |

| O-H Stretch (dimer) | ~3050 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) |

| C≡C Stretch | ~2115 cm⁻¹ | ~2100-2140 cm⁻¹ |

| ¹H NMR Chemical Shift (ppm) | ||

| Carboxylic Acid (COOH) | 12.0 - 13.0 ppm | 11.0 - 13.0 ppm |

| Aromatic (Ar-H) | 7.0 - 8.2 ppm | 7.2 - 8.1 ppm |

Note: This table provides a qualitative comparison to illustrate the predictive power of computational spectroscopy for functional groups present in the target molecule.

Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Ethoxy-4-ethynylbenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The ethoxy group will exhibit a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, will resonate as a sharp singlet. The acidic proton of the carboxylic acid group is often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. Key expected resonances include those for the carbonyl carbon of the carboxylic acid, the two sp-hybridized carbons of the ethynyl group, the aromatic carbons (with those attached to oxygen appearing at lower field), and the carbons of the ethoxy group.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, helping to connect adjacent protons within the ethoxy group and on the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard chemical shift increments.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | 165 - 175 |

| Aromatic CH | 7.0 - 8.0 | 110 - 135 |

| Aromatic C-O | - | 155 - 165 |

| Aromatic C-C≡ | - | 115 - 125 |

| Aromatic C-COOH | - | 125 - 135 |

| Ethynyl C≡C-H | - | 80 - 90 |

| Ethynyl C≡C-H | 3.0 - 3.5 | 75 - 85 |

| Ethoxy -O-CH₂- | 4.0 - 4.5 | 60 - 70 |

| Ethoxy -CH₃ | 1.3 - 1.6 | 10 - 20 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700 cm⁻¹. The presence of the ethynyl group will be confirmed by a sharp, weak C≡C stretching band near 2100 cm⁻¹ and a C-H stretching band for the terminal alkyne around 3300 cm⁻¹. The aromatic ring will show characteristic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum, making this technique particularly useful for identifying the ethynyl group. The symmetric breathing vibrations of the aromatic ring are also typically strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak/Not observed |

| C-H stretch (Ethynyl) | ~3300 (sharp) | Strong |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Moderate |

| C≡C stretch (Ethynyl) | ~2100 (sharp, weak) | Strong |

| C=O stretch (Carboxylic Acid) | ~1700 (strong) | Moderate |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

| C-O stretch (Ether & Acid) | 1200-1300 | Moderate |

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for gaining insights into its fragmentation patterns. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. Analysis of the fragmentation pattern in the mass spectrum can further confirm the proposed structure by identifying characteristic neutral losses and fragment ions. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group, the carboxylic acid group, and potentially cleavage of the ethynyl group.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Exact Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 191.0708 | Molecular ion (protonated) |

| [M-H]⁻ | 189.0552 | Molecular ion (deprotonated) |

| [M-C₂H₅]⁺ | 162.0344 | Loss of ethyl group |

| [M-COOH]⁺ | 146.0626 | Loss of carboxylic acid group |

UV-Visible Absorption and Fluorescence Spectroscopy in Solution and Solid State

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule and can be sensitive to the local environment. The extended π-system of this compound, encompassing the benzene (B151609) ring and the ethynyl group, is expected to give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The position and intensity of these absorption maxima can be influenced by the solvent polarity. While not all aromatic carboxylic acids are strongly fluorescent, the presence of the ethynyl and ethoxy groups may lead to observable fluorescence upon excitation at an appropriate wavelength. Studying the spectroscopic properties in both solution and the solid state can reveal information about intermolecular interactions and aggregation effects.

Future Research Directions and Emerging Paradigms for 3 Ethoxy 4 Ethynylbenzoic Acid Research

Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of 3-ethoxy-4-ethynylbenzoic acid and its derivatives is foundational to its application. Future research will likely focus on optimizing its preparation through advanced catalytic methods. The Sonogashira cross-coupling reaction, a cornerstone for forming carbon-carbon bonds between aryl halides and terminal alkynes, is the conventional route for introducing the ethynyl (B1212043) group. wikipedia.orglibretexts.org This process typically relies on a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Key future research directions to enhance synthetic efficiency include:

Copper-Free Sonogashira Coupling: Developing catalytic systems that eliminate the need for the copper co-catalyst is a significant goal. organic-chemistry.org This modification can reduce the environmental toxicity of the process and simplify the purification of the final product by avoiding copper contamination.

Heterogeneous Catalysis: Shifting from homogeneous catalysts, such as Pd(PPh₃)₄, to heterogeneous systems is a major area of interest. libretexts.org Catalysts based on palladium nanoparticles immobilized on solid supports (e.g., silica, graphene, or polymers) could offer substantial benefits, including straightforward catalyst recovery, reusability over multiple reaction cycles, and reduced metal leaching into the product. nih.govrsc.org

Biocatalysis: The exploration of enzymatic or whole-cell biocatalysis presents a frontier in sustainable synthesis. pnas.org While less conventional for this specific transformation, developing biocatalysts that can perform selective C-C bond formations under mild, aqueous conditions would represent a significant leap forward in green chemistry. ucl.ac.ukacs.org

Advanced Ligand Design: For homogeneous systems, the design of more efficient phosphine (B1218219) ligands for the palladium center can lead to higher turnover numbers and turnover frequencies, allowing for lower catalyst loadings and faster reaction times.

Table 1: Comparison of Catalytic Systems for Aryl Alkyne Synthesis

| Catalytic System | Advantages | Future Research Goals |

|---|---|---|

| Traditional Pd/Cu | Well-established, reliable for a broad substrate scope. wikipedia.org | Reduce catalyst loading, operate under milder conditions. |

| Copper-Free Pd | Simpler product purification, lower toxicity. organic-chemistry.org | Improve reaction rates and yields for challenging substrates. |

| Heterogeneous Pd | Easy catalyst separation and recycling, suitable for flow chemistry. rsc.org | Enhance catalyst stability and prevent deactivation over time. |

| Biocatalysis | Environmentally benign, high selectivity, aqueous conditions. pnas.orgacs.org | Discover or engineer enzymes capable of this transformation. |

Development of Advanced Materials with Precisely Tunable Optoelectronic Properties

The conjugated system of this compound, arising from its benzene (B151609) ring and ethynyl group, makes it an attractive monomer for creating advanced organic materials. The presence of the electron-donating ethoxy group and the versatile carboxylic acid handle allows for fine-tuning of electronic and physical properties.

Future research in materials science will likely pursue:

Conjugated Polymers: Polymerization of this compound or its derivatives can yield novel poly(phenylacetylene)s. sci-hub.se Research will focus on how the ethoxy substituent influences the polymer's electronic band gap, fluorescence, and charge transport properties compared to polymers derived from unsubstituted 4-ethynylbenzoic acid. mdpi.comnih.gov Such materials could find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govtaylorfrancis.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordinating with metal ions to form MOFs. The specific length and rigidity of the this compound linker, along with the electronic character imparted by its substituents, could be exploited to create MOFs with precisely tailored pore sizes, guest affinities, and catalytic activities.

Liquid Crystals: The rigid, rod-like shape of the molecule is a promising feature for the design of liquid crystalline materials. By converting the carboxylic acid to various esters, researchers can systematically study how changes in molecular structure affect the formation and stability of different mesophases.

Computational Design: The use of computational methods like Density Functional Theory (DFT) will be crucial for predicting the optoelectronic properties of materials incorporating this molecule. taylorfrancis.com This "materials-by-design" approach can accelerate the discovery of new functional materials by modeling their properties before undertaking complex synthesis. mdpi.com

Integration into Complex Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to constructing functional nanosystems. The distinct functional groups on this compound provide multiple interaction points to guide self-assembly.

Emerging paradigms in this area include:

Hierarchical Self-Assembly: The carboxylic acid group is known to form robust hydrogen-bonded dimers, which is a highly predictable and strong interaction for driving initial assembly. researchgate.netfigshare.com Future work will explore how weaker, secondary interactions—such as π-π stacking of the aromatic rings or C-H···O interactions involving the ethoxy and ethynyl groups—can be used to direct these dimers into more complex, higher-order structures like 2D sheets or 3D networks. rsc.orgacs.org

Host-Guest Chemistry: The formation of porous supramolecular structures, either in solution or on surfaces, could create defined cavities capable of selectively binding guest molecules. This could be harnessed for applications in chemical sensing or the separation of specific analytes. acs.org

Surface Patterning: The controlled deposition of this compound onto solid substrates can be used to create highly ordered monomolecular layers. Understanding and controlling this 2D self-assembly process could enable the fabrication of surfaces with tailored chemical and physical properties for applications in electronics or biocompatible materials.

Application within Sustainable Chemistry and Green Synthesis Methodologies

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. pnas.org This involves a holistic approach to minimizing the environmental impact throughout the molecule's lifecycle.

Key research goals within this paradigm are:

Bio-based Feedstocks: Investigating synthetic pathways that start from renewable resources instead of petroleum-based chemicals is a primary goal of sustainable chemistry. ucl.ac.ukucl.ac.uk Research could focus on deriving the substituted benzene core from biomass-derived platform chemicals, such as those obtained from lignin. acs.org

Atom Economy and Waste Reduction: Future synthetic routes will be evaluated based on their atom economy, aiming to maximize the incorporation of reactant atoms into the final product. This includes exploring catalytic oxidation reactions that use clean oxidants like O₂ or H₂O₂ and generate water as the only byproduct. mdpi.comrsc.orgresearchgate.net

Green Solvents: A major focus will be on replacing conventional volatile organic solvents with more environmentally benign alternatives. This includes the use of water, supercritical CO₂, or bio-derived solvents like γ-valerolactone in the synthesis and processing of the compound and its derived materials. pnas.orgbeilstein-journals.org

Design for Degradability: When designing new materials, such as polymers, based on this compound, future research will increasingly incorporate "design for degradation" principles. This involves creating materials that can be easily recycled or that will biodegrade at the end of their useful life, contributing to a circular economy.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Ethoxy-4-ethynylbenzoic acid with high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters:

- Reagents and Catalysts : Use coupling agents like DIPEA (diisopropylethylamine) to promote ethynylation reactions. Pre-activate intermediates (e.g., via triazine coupling, as in ) to enhance reactivity .

- Temperature : Maintain 0–5°C during ethynyl group introduction to minimize side reactions. Gradually increase to room temperature for cyclization.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity. Monitor via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign peaks using NMR (e.g., ethynyl proton at δ 2.8–3.2 ppm as a singlet; aromatic protons split into doublets due to substituents). Confirm via NMR (carboxylic acid carbon at ~170 ppm, ethynyl carbons at 70–85 ppm) .

- IR : Identify carboxylic acid O-H stretch (~2500–3000 cm) and ethynyl C≡C stretch (~2100–2260 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]. Cross-validate with computational tools like NIST Chemistry WebBook .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315: Skin irritation) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the ethynyl group in this compound for further functionalization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The ethynyl group’s high electron density (HOMO localized) suggests susceptibility to electrophilic attacks (e.g., Sonogashira coupling) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) to predict reaction pathways. Ethynyl groups in polar aprotic solvents show faster kinetics due to stabilized transition states .

- Validation : Compare computational results with experimental NMR kinetic studies (e.g., monitoring alkyne proton shifts during reactions) .

Q. What strategies resolve discrepancies in biological activity data of this compound across different studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate. Address batch-to-batch variability via HPLC purity checks (>98%) .

- Data Triangulation : Combine enzymatic assays (e.g., IC) with cellular uptake studies (LC-MS quantification) to distinguish intrinsic activity from bioavailability limitations .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to pooled data from independent studies. Identify outliers linked to solvent choice (DMSO vs. ethanol) or incubation time .

Q. How can researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via UPLC-MS every 48 hours. Major degradation products (e.g., decarboxylated derivatives) form at pH <3 .

- Kinetic Modeling : Use Arrhenius equation to extrapolate shelf-life at 25°C. Activation energy (E) for hydrolysis of the ethoxy group is ~45 kJ/mol .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to UV/visible light). Use amber vials if degradation exceeds 5% after 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.